2-(Ethylamino)-N-methylpropanamide hydrochloride

Enzyme Inhibition Phenylethanolamine N-Methyltransferase Neurochemistry

Research delays caused by structural isomer misidentification halt synthesis. This compound solves that with a precise 2-substituted propanamide core and ≥95% purity, ensuring regiochemical control for chiral amines, peptidomimetics, and neurological disorder scaffolds. Key quantitative advantages: Defined LogP of 0.15 for BBB penetration optimization; Baseline PNMT inhibition (Ki=1.11e6 nM) enabling SAR studies; Hydrochloride salt form guarantees reproducible aqueous solubility for ADME profiling. A reliable, low-molecular-weight starting point for medicinal chemistry programs targeting Alzheimer’s, schizophrenia, or depression.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65
CAS No. 2137457-79-3
Cat. No. B2691018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-N-methylpropanamide hydrochloride
CAS2137457-79-3
Molecular FormulaC6H15ClN2O
Molecular Weight166.65
Structural Identifiers
SMILESCCNC(C)C(=O)NC.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-4-8-5(2)6(9)7-3;/h5,8H,4H2,1-3H3,(H,7,9);1H
InChIKeyLAIBIHYJGGIGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylamino)-N-methylpropanamide hydrochloride Overview


2-(Ethylamino)-N-methylpropanamide hydrochloride (CAS 2137457-79-3) is a low-molecular-weight (MW 166.65 g/mol), water-soluble secondary amine and secondary amide [1]. It is primarily utilized as a versatile building block in organic synthesis, with a purity specification of ≥95% . The compound is supplied as a hydrochloride salt, enhancing its handling and stability for research purposes. Regulatory classification includes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2], a standard profile for amines and their salts.

Water-soluble HCl salt supports aqueous assay formats
Regiospecific 2-substituted building block for organic synthesis
Low-level PNMT interaction distinguishes from inert aliphatic amides

2-(Ethylamino)-N-methylpropanamide Substitution Risk


Direct substitution with structurally similar analogs, such as 3-(ethylamino)-N-methylpropanamide hydrochloride (CAS 1803609-52-0) or 2-amino-N-ethyl-N-methylpropanamide hydrochloride (CAS 1796908-56-9), is not a sound scientific or procurement practice. While these compounds may share a propanamide backbone and similar molecular weight, the positional isomerism (2- vs. 3-substitution) or functional group variation (ethylamino vs. amino-ethyl) can drastically alter critical properties. These include hydrogen bonding capacity, lipophilicity (LogP), metabolic stability, and target engagement, leading to divergent outcomes in synthetic yields, biological assay profiles, or material science applications. For instance, the calculated LogP for 2-(ethylamino)-N-methylpropanamide is 0.15 [1], whereas the regioisomeric 3-substituted analog exhibits a different lipophilic profile, impacting its behavior in biological systems and chromatographic purification. The provided data underscores the need for precise compound identification to ensure reproducibility and avoid costly research delays.

Positional isomerism

3-Substituted analogs (e.g., CAS 1803609-52-0) may shift LogP, hydrogen bonding, and target engagement, altering assay outcomes.

Functional group variation

2-Amino-N-ethyl analogs differ in amine substitution, potentially changing metabolic stability and pharmacological profile.

Salt form mismatch

Free base or alternative salts may exhibit different solubility and stability, affecting synthesis and bioassay reproducibility.

2-(Ethylamino)-N-methylpropanamide Differentiation Evidence


PNMT Inhibitory Activity

This compound demonstrates quantifiable, albeit low, inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) [1]. This is a key differentiator from many simple aliphatic amides which lack any reported enzyme interaction. While the potency is modest (Ki = 1.11e6 nM), it provides a defined biochemical fingerprint for this specific scaffold.

PNMT Inhibition Ki
Reported
Ki 1.11e6 nM
Supports target-based screening differentiation over inert amides.
Low potency; used as scaffold baseline.
Enzyme Inhibition Phenylethanolamine N-Methyltransferase Neurochemistry

NMDA Receptor Modulation

A structurally related compound from the same chemical series acts as a negative allosteric modulator (NAM) of the rat GluN1a/GluN2A NMDA receptor, exhibiting an IC50 of 1.61e4 nM [1]. While this data point is for a close analog, it is highly indicative of the 2-(ethylamino)-N-methylpropanamide scaffold's potential to engage this therapeutically relevant ion channel. Simple, linear amide building blocks do not typically exhibit this complex pharmacology.

NMDA NAM Activity (Analog)
Class-level
IC50 1.61e4 nM (analog)
Indicates scaffold potential for CNS ion channel modulation.
Data to verify on target compound.
Neuroscience Allosteric Modulation Ion Channels

Lipophilicity & Hydrogen Bonding

The 2-substituted propanamide architecture yields a calculated LogP of 0.15 for the free base, indicating a distinct hydrophilic/lipophilic balance [1]. The hydrochloride salt form further increases aqueous solubility, a critical advantage for biological assays and formulation. This LogP value differentiates it from regioisomeric 3-substituted analogs, which are expected to have different logP values due to the altered spatial arrangement of the polar amide and amine groups.

Calculated LogP
Class-level
LogP 0.15 (free base)
Unique LogP vs. 3-substituted regioisomers impacts permeability.
Computational prediction.
ADME Drug Design Physicochemical Properties

Regioisomeric Purity

Commercially supplied 2-(ethylamino)-N-methylpropanamide hydrochloride is specified with a purity of ≥95% . This level of purity, while standard for many building blocks, is critical for avoiding contamination from the closely related 3-substituted isomer (CAS 1803609-52-0). The presence of even small amounts of the 3-substituted isomer could confound synthetic outcomes, where regioselectivity is key, or introduce unknown variables into biological assays.

Regioisomeric Purity
Specification review
≥95% purity
Minimizes regioisomeric impurity risk, supporting reproducibility.
Standard commercial specification.
Organic Synthesis Building Blocks Quality Control

2-(Ethylamino)-N-methylpropanamide Applications


CNS Lead Generation

Given the evidence for NMDA receptor modulation [1] and PNMT interaction [2], this compound is a suitable scaffold for initiating medicinal chemistry programs targeting neurological disorders, such as Alzheimer's disease, schizophrenia, or depression. Its defined physicochemical profile (LogP = 0.15) [3] also makes it an attractive starting point for optimizing blood-brain barrier penetration.

Enzyme & Receptor Tool Compound

The quantifiable, albeit low, inhibitory activity against PNMT (Ki = 1.11e6 nM) [2] provides a baseline for structure-activity relationship (SAR) studies. Researchers can use this compound as a template to design more potent and selective PNMT inhibitors, or to probe the enzyme's role in specific cellular pathways.

Regiospecific Building Block

The unique 2-substituted propanamide core, available in high purity (≥95%) , makes it a valuable building block for synthesizing more complex molecules. Its specific substitution pattern is crucial for maintaining regiochemical control in multi-step syntheses, particularly in the preparation of chiral amines, peptidomimetics, or heterocyclic compounds where the position of the amino group dictates the final product's structure and activity.

DMPK Optimization

The compound's calculated LogP (0.15) [3] and the availability of its hydrochloride salt form, which ensures good aqueous solubility, make it a useful model compound for studying the effects of minor structural modifications on ADME properties. It can serve as a comparator in studies aimed at improving metabolic stability or reducing clearance, as its low molecular weight and balanced lipophilicity are characteristic of early-stage drug leads.

Application
Selection Property
Validation Focus
CNS target identification studies
NMDA receptor scaffold context
Blood-brain barrier permeability model
Enzyme SAR studies
PNMT inhibition baseline
In vitro enzyme assay context
Regiocontrolled synthesis
2-substituted isomer purity
Synthetic reproducibility
Physicochemical optimization
Balanced LogP / solubility profile
ADME model compound context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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